Trans-2,3-Butylene carbonate

CAS No.: 65941-76-6

Cat. No.: VC17161716

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65941-76-6 |

|---|---|

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.11 g/mol |

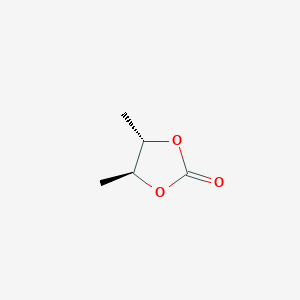

| IUPAC Name | (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one |

| Standard InChI | InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |

| Standard InChI Key | LWLOKSXSAUHTJO-IMJSIDKUSA-N |

| Isomeric SMILES | C[C@H]1[C@@H](OC(=O)O1)C |

| Canonical SMILES | CC1C(OC(=O)O1)C |

Introduction

Chemical Identity and Structural Characteristics

Trans-2,3-butylene carbonate, systematically named (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one, is a stereoisomer of butylene carbonate. Its molecular structure consists of a carbonate group () bridged between the second and third carbon atoms of a trans-2,3-butylene chain. The compound’s stereochemistry is defined by the spatial arrangement of the methyl groups, which occupy opposite positions on the dioxolanone ring .

Table 1: Key Identifiers of Trans-2,3-Butylene Carbonate

The compound’s isomeric SMILES notation () underscores its trans-configuration, which influences its reactivity and physical behavior.

Synthesis and Reaction Pathways

The synthesis of trans-2,3-butylene carbonate typically involves the catalytic reaction of 2-butene with carbon dioxide. This process, conducted under controlled temperature and pressure, facilitates the cycloaddition of to the alkene, forming the carbonate ring. Alternative methods include the transesterification of dimethyl carbonate with trans-2,3-butanediol, though this route is less common due to yield limitations .

Key reaction pathways include:

-

Ring-Opening Polymerization: Under basic conditions, the carbonate ring may open to form polycarbonates, though this is more prevalent in cis-isomers.

-

Thermal Decomposition: At temperatures exceeding 150 °C, trans-2,3-butylene carbonate decomposes into carbon dioxide and 2-butene oxide, a reaction reversible under high-pressure environments .

Physical and Chemical Properties

Thermodynamic Stability

The compound exhibits notable thermal stability under standard conditions, with a melting point of 37–38 °C and a boiling point of 49–51 °C at 0.2 mmHg . Its low vapor pressure ( at 25 °C) minimizes volatilization risks in laboratory settings .

Solvation Behavior

In lithium-ion battery electrolytes, trans-2,3-butylene carbonate demonstrates superior solvation dynamics compared to ethylene carbonate. Its trans-configuration reduces steric hindrance, enabling efficient coordination with lithium ions () and enhancing ionic conductivity.

Table 2: Comparative Solvation Properties

| Property | Trans-2,3-Butylene Carbonate | Cis-2,3-Butylene Carbonate |

|---|---|---|

| Dielectric Constant | 64.5 | 58.2 |

| Li⁺ Solvation Energy | -245 kJ/mol | -230 kJ/mol |

| SEI Stability | High | Moderate |

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Ensure ventilation |

Comparative Analysis with Structural Isomers

The cis-isomer of 2,3-butylene carbonate exhibits distinct physicochemical properties due to its stereochemistry. For instance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume